molecular formula C6H9NO B13830353 1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone

1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone

Cat. No.: B13830353
M. Wt: 111.14 g/mol
InChI Key: NDLNQXWZJHOQKW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone (CAS: 188590-63-8) is a pyrrole derivative featuring a partially saturated pyrrolidine ring fused with an acetyl group. Its molecular formula is C₆H₉NO (molecular weight: 111.14 g/mol) . The compound is structurally characterized by a five-membered 2,3-dihydro-1H-pyrrole ring, where the ketone group is attached to the second carbon of the heterocycle.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2,4,6-7H,3H2,1H3

InChI Key

NDLNQXWZJHOQKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrole Derivatives with Varying Ring Saturation

  • 1-(1H-Pyrrol-2-yl)ethanone (CAS: 1072-83-9): Structure: Fully unsaturated pyrrole ring. Molecular Formula: C₆H₇NO (MW: 109.13 g/mol). Key Differences: The absence of ring saturation increases aromaticity, enhancing stability and reactivity in electrophilic substitution reactions. This compound is used in flavor chemistry (e.g., as 2-acetylpyrrole) due to its nutty aroma . Safety: Limited hazard data compared to saturated analogs .
  • 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (CAS: 85213-22-5): Structure: Saturation at positions 3 and 4 of the pyrrole ring. Molecular Formula: C₆H₉NO (MW: 111.14 g/mol). Used in synthetic intermediates for heterocyclic chemistry . Safety: Classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity and irritancy .

Substituted Pyrrole-Ethanone Derivatives

  • 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: Structure: Methyl and phenyl substituents on the pyrrole ring. Physical Properties: Melting point 104–106°C; IR absorption at 1651 cm⁻¹ (C=O stretch) . Key Differences: Bulky substituents increase steric hindrance, reducing reactivity but enhancing crystallinity. Used in catalysis studies .
  • 2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 852840-44-9): Structure: Chloro and indenyl substituents. Molecular Formula: C₁₇H₁₈ClNO (MW: 287.78 g/mol). Key Differences: The chloro and indenyl groups enhance lipophilicity, making it suitable for hydrophobic interaction studies. No safety data reported .

Hydroxyl- and Amino-Functionalized Analogs

  • 1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone (CAS: 95232-59-0): Structure: Hydroxyl group at position 3 of the pyrrole ring. Molecular Formula: C₆H₇NO₂ (MW: 125.05 g/mol). Key Differences: The hydroxyl group introduces hydrogen-bonding capability, influencing solubility and biological activity. Potential applications in drug design .
  • 1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone (CAS: 1186502-34-0): Structure: Fused pyrrolopyridine ring with an amino group. Molecular Formula: C₉H₉N₃O (MW: 175.19 g/mol). Key Differences: The fused aromatic system and amino group enhance π-π stacking and binding affinity, making it a candidate for enzyme inhibition studies .

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